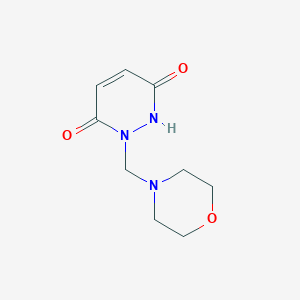

6-hydroxy-2-(4-morpholinylmethyl)-3(2H)-pyridazinone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-hydroxy-2-(4-morpholinylmethyl)-3(2H)-pyridazinone derivatives involves complex chemical procedures aimed at achieving the desired stereochemical configurations and pharmacological profiles. For instance, the synthesis and biological activity of stereoisomers of a related pyridazinone compound, which exhibits vasodilation and beta-adrenergic antagonist activity, have been described, underscoring the meticulous approach required to isolate specific isomers with enhanced biological activities (Howson et al., 1988).

Molecular Structure Analysis

Detailed molecular structure analysis of 6-hydroxy-2-(4-morpholinylmethyl)-3(2H)-pyridazinone and related compounds has been conducted using various spectroscopic techniques. For example, the study on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone (emarfazone) used FT-IR, 1H and 13C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method to investigate the optimized molecular structure, conformational analysis, vibrational frequencies, and electronic absorption properties (Dede et al., 2018).

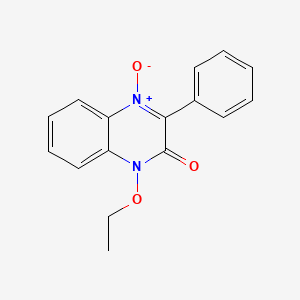

Chemical Reactions and Properties

The chemical reactivity of 6-hydroxy-2-(4-morpholinylmethyl)-3(2H)-pyridazinone and its derivatives can lead to various products depending on the conditions. One study detailed the photochemical oxidation of a related compound, leading to the formation of several products through processes such as dehydrogenation, autoxidation, and photolysis, highlighting the compound's susceptibility to oxidative stress and its potential for chemical modification (Maki et al., 1988).

Wissenschaftliche Forschungsanwendungen

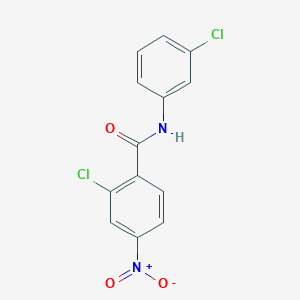

Analgesic and Anti-Inflammatory Activities

Several studies have investigated the analgesic and anti-inflammatory activities of pyridazinone derivatives. Research has shown that compounds such as 6-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibit potent analgesic and antipyretic activities, surpassing commercial drugs like aminopyrine and phenylbutazone in effectiveness (Takaya & Sato, 1994). Another study synthesized and tested various pyridazinone derivatives, finding that certain compounds displayed comparable or superior analgesic activity to acetylsalicylic acid without causing gastric ulceration (Şüküroğlu et al., 2006).

Delivery Systems for Hydrophobic Antitumor Agents

A study developed an efficient injectable formulation using block copolymer micelles for hydrophobic antitumor pyridazinone derivatives. This approach enhanced the antitumor activity and improved the maximum tolerated dose of the compound in a 4T1 tumor model (Jin et al., 2015).

Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of pyridazinone derivatives, like M73101, has provided insights into their biological transformation and excretion. Studies have explored how these compounds are metabolized in various species and their urinary and fecal metabolite profiles, which can guide their therapeutic use and safety profiles (Hayashi et al., 1978).

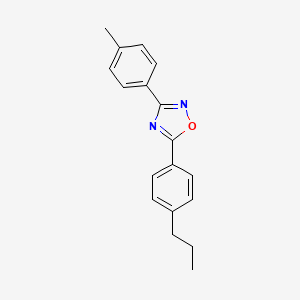

Cholinesterase Inhibitors for Alzheimer's Disease

Pyridazinone derivatives have been investigated as potential inhibitors of cholinesterases, which is a promising approach for treating Alzheimer's disease. A study synthesized new pyridazinone derivatives and found them to moderately inhibit acetylcholinesterase and butyrylcholinesterase, indicating their potential as therapeutic agents for Alzheimer's (Özçelik et al., 2019).

Antiviral Agents

Research has also explored pyridazinone derivatives as inhibitors of HCV NS5B polymerase, highlighting their potential as antiviral agents. These studies have focused on optimizing their drug metabolism and pharmacokinetics properties, aiming to develop effective treatments for hepatitis C virus (Sergeeva et al., 2008).

Eigenschaften

IUPAC Name |

2-(morpholin-4-ylmethyl)-1H-pyridazine-3,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c13-8-1-2-9(14)12(10-8)7-11-3-5-15-6-4-11/h1-2H,3-7H2,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRYSYOJQSAPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)C=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-2-(morpholinomethyl)-3(2H)-pyridazinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)